molecular formula C15H21N5O5 B1672128 N-((1S,trans)-2-Hydroxycyclopentyl)adenosine CAS No. 124555-18-6

N-((1S,trans)-2-Hydroxycyclopentyl)adenosine

Cat. No. B1672128
M. Wt: 351.36 g/mol
InChI Key: GYWXTRVEUURNEW-TVDBPQCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1S,trans)-2-Hydroxycyclopentyl)adenosine” is a compound that contains a cyclopentyl group and an adenosine group. Adenosine is a nucleoside that is composed of adenine and D-ribose . Cyclopentyl is a cyclic hydrocarbon group that is derived from cyclopentane .

Scientific Research Applications

Antilipolytic and Metabolic Effects

N-((1S,trans)-2-Hydroxycyclopentyl)adenosine has been studied for its impact on lipid metabolism. Notably, it exhibits significant antilipolytic properties, effectively reducing plasma triacylglycerol and non-esterified fatty acid concentrations. This indicates potential utility in managing conditions associated with lipid metabolism disorders (Thompson, Strong, & Mikhailidis, 1996).

Cardiovascular Impact

The compound demonstrates cardiovascular effects, particularly through its action as an adenosine A1 receptor agonist. It has shown potential in reducing blood pressure and heart rate in animal studies, suggesting a role in cardiovascular disease management (Gardner, Twissell, Coates, & Strong, 1994).

Neuroprotective Properties

Studies indicate that N-((1S,trans)-2-Hydroxycyclopentyl)adenosine may have neuroprotective effects. This is particularly evident in the context of cerebral ischemia, where it shows promise in reducing neuronal damage (Knutsen et al., 1999).

Role in Diabetes and Ketoacidosis Management

There is evidence that this compound can positively affect diabetic ketoacidosis, a severe complication of diabetes. It has been shown to correct certain biochemical variables associated with this condition, offering potential as a therapeutic agent in diabetes management (Thompson, Strong, & Mikhailidis, 1994).

Impact on Sleep-Related Apnea

Research has explored the use of N-((1S,trans)-2-Hydroxycyclopentyl)adenosine intreating sleep-related apnea. It has been found to significantly reduce the rate of spontaneous apneas during all sleep stages in rat models, suggesting its potential use in sleep disorders, particularly those involving respiratory issues (Carley, Hagan, Sheehan, Trbovic, Thai, & Radulovacki, 1997).

Adenosine Receptor Agonist Research

As an adenosine A1 receptor agonist, this compound is of significant interest in understanding the role of adenosine receptors in various physiological processes. Research has focused on classifying adenosine receptors and understanding their functions, with N-((1S,trans)-2-Hydroxycyclopentyl)adenosine serving as a useful tool in these studies (Gurden et al., 1993).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “N-((1S,trans)-2-Hydroxycyclopentyl)adenosine”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on “N-((1S,trans)-2-Hydroxycyclopentyl)adenosine” would depend on the findings of initial studies. If the compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWXTRVEUURNEW-TVDBPQCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154427
Record name N-((1S,trans)-2-hydroxycyclopentyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1S,trans)-2-Hydroxycyclopentyl)adenosine

CAS RN

124555-18-6
Record name N-((1S,trans)-2-hydroxycyclopentyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1S,trans)-2-hydroxycyclopentyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR 79236X
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Record name GR-79236
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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